![molecular formula C19H13FN2 B14626641 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- CAS No. 57555-32-5](/img/structure/B14626641.png)
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a fluorophenyl group attached to the carbazole moiety, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, influencing the pathways involved in its action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazol-3-amine: Lacks the fluorophenyl group, which can affect its chemical and physical properties.
9-Ethyl-9H-carbazol-3-ylamine: Contains an ethyl group instead of a fluorophenyl group, leading to different reactivity and applications.
3-Amino-9-ethylcarbazole: Another derivative with different substituents, affecting its properties and uses.
Uniqueness
The presence of the fluorophenyl group in 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- makes it unique compared to other carbazole derivatives
Eigenschaften
CAS-Nummer |
57555-32-5 |
|---|---|
Molekularformel |
C19H13FN2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
N-(9H-carbazol-3-yl)-1-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C19H13FN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
InChI-Schlüssel |
LYWUPQYQODJKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


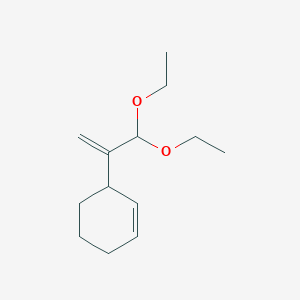
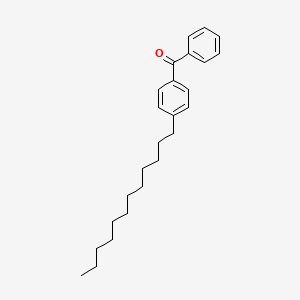

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
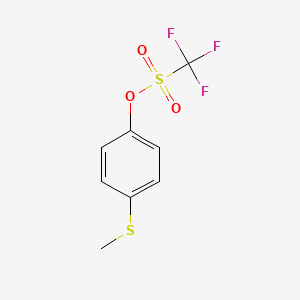
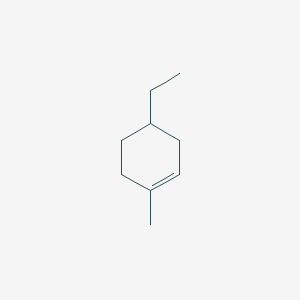
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
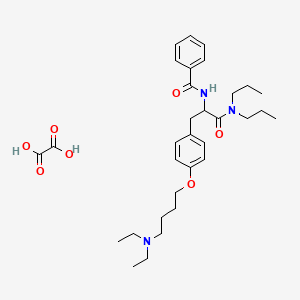
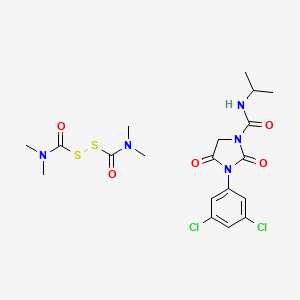
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
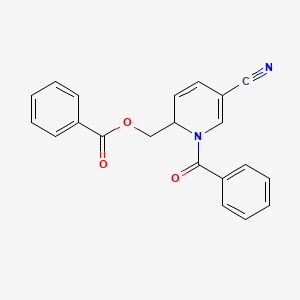
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
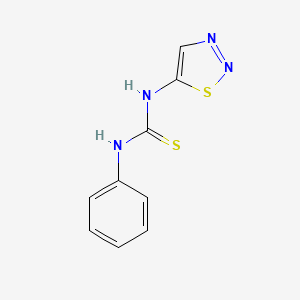
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
